CAY10583 - 862891-27-8

CAY10583

Catalog Number: EVT-263069
CAS Number: 862891-27-8
Molecular Formula: C25H25NO3
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CAY10583 is a synthetic compound widely employed in scientific research as a selective agonist of the Leukotriene B4 receptor type 2 (BLT2). [, , , , ] BLT2 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation, immune response, and tissue repair. [, ] While its endogenous ligand is 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), CAY10583 exhibits higher potency and selectivity for BLT2, making it a valuable tool for studying BLT2-mediated signaling pathways and their therapeutic potential. [, , ]

12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT)

    Compound Description: 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) is an endogenous lipid mediator that acts as a potent agonist for BLT2. [, , , , ] Studies have demonstrated that 12-HHT promotes wound healing, enhances keratinocyte migration, and stimulates fibroblast activity. [] It also plays a role in regulating the proliferation, migration, and barrier integrity of bronchial epithelial cells. []

    Relevance: 12-HHT is a natural ligand for BLT2, while CAY10583 is a synthetic agonist. [, ] Both compounds activate BLT2 and elicit similar biological effects, such as promoting wound healing and cell proliferation. []

Leukotriene B4 (LTB4)

    Compound Description: Leukotriene B4 (LTB4) is a potent inflammatory mediator that primarily signals through high-affinity leukotriene B4 receptor 1 (BLT1). [, ] While LTB4 can bind to BLT2, it exhibits lower affinity compared to 12-HHT and CAY10583. []

    Relevance: LTB4 is structurally related to 12-HHT and can activate BLT2, albeit with lower affinity compared to CAY10583 and 12-HHT. [, ] This suggests that modifications to the LTB4 scaffold could lead to the development of more selective and potent BLT2 agonists. []

    Compound Description: LY255283 is a selective BLT2 antagonist that blocks the activation of the receptor by agonists like 12-HHT and CAY10583. [, ] Studies have shown that LY255283 inhibits the BLT2-mediated effects on cell proliferation, migration, and epithelial barrier integrity. []

    Relevance: LY255283 serves as a pharmacological tool to investigate the specific role of BLT2 in various cellular processes, helping to differentiate the effects of CAY10583 from potential off-target effects. [, ]

Overview

CAY10583 is a synthetic compound that acts as a selective agonist for the leukotriene B4 receptor type 2 (BLT2). It is primarily studied for its potential therapeutic applications in pain management and wound healing. The compound has garnered attention due to its ability to modulate inflammatory responses and influence cellular processes related to pain perception.

Source

CAY10583 was developed as part of research aimed at exploring the pharmacological properties of leukotriene receptors. Its synthesis and characterization have been documented in various scientific studies, highlighting its role in receptor activation and biological effects on inflammation and pain pathways .

Classification

CAY10583 is classified as a leukotriene B4 receptor agonist. It specifically targets the BLT2 receptor, which is involved in mediating inflammatory responses and has implications in various pathological conditions, including pain syndromes and wound healing processes .

Synthesis Analysis

The synthesis of CAY10583 involves several chemical reactions that lead to the formation of its active structure. The compound can be synthesized through methods such as solid-phase peptide synthesis or other organic synthesis techniques tailored to produce specific derivatives.

Methods and Technical Details

  1. Solid-Phase Synthesis: This method allows for the efficient assembly of complex molecules by sequentially adding protected amino acids to a solid support.
  2. Chemical Modifications: Derivatives of CAY10583 have been synthesized to enhance its binding affinity and selectivity towards the BLT2 receptor. For example, conjugating CAY10583 with fluorescein has been explored to create fluorescent ligands for tracking purposes .
  3. Characterization Techniques: The synthesized compounds are typically characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm their structure and purity.
Molecular Structure Analysis

CAY10583's molecular structure is critical for its function as a receptor agonist. The compound features a specific arrangement of functional groups that facilitate binding to the BLT2 receptor.

Structure and Data

  • Molecular Formula: CAY10583 has a defined molecular formula that reflects its constituent atoms.
  • 3D Structure: The three-dimensional conformation of CAY10583 is essential for its interaction with the BLT2 receptor. Molecular dynamics simulations have been employed to predict its binding conformation .
  • Binding Sites: Key amino acids within the BLT2 receptor, such as Tyr271, interact with CAY10583 through hydrogen bonds, which are crucial for receptor activation .
Chemical Reactions Analysis

CAY10583 undergoes specific chemical reactions that are significant for its biological activity.

Reactions and Technical Details

  1. Agonistic Activity: Upon binding to the BLT2 receptor, CAY10583 induces conformational changes that activate downstream signaling pathways involved in inflammation and pain modulation .
  2. Competitive Binding: Studies have shown that CAY10583 competes with natural ligands like leukotriene B4 for binding to the BLT2 receptor, confirming its role as an agonist .
  3. Metabolism: The metabolic pathways involving CAY10583 may include enzymatic modifications that alter its pharmacokinetic properties.
Mechanism of Action

The mechanism by which CAY10583 exerts its effects involves complex interactions at the cellular level.

Process and Data

  1. Receptor Activation: CAY10583 binds to the BLT2 receptor, stabilizing its active conformation, which triggers intracellular signaling cascades.
  2. Signal Transduction: Activation of the BLT2 receptor leads to increased intracellular calcium levels and activation of protein kinases involved in inflammatory responses .
  3. Biological Effects: The agonistic action of CAY10583 has been linked to enhanced wound healing processes and modulation of pain sensitivity through indirect stimulation of fibroblasts and direct stimulation of keratinocytes .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CAY10583 is essential for predicting its behavior in biological systems.

Physical Properties

  • Appearance: CAY10583 is typically a crystalline solid.
  • Solubility: Its solubility characteristics influence its bioavailability and efficacy as a therapeutic agent.

Chemical Properties

  • Stability: Stability studies indicate how CAY10583 behaves under various environmental conditions, which is crucial for storage and formulation.
  • Reactivity: The reactivity profile helps in understanding potential interactions with other compounds or biological molecules.
Applications

CAY10583 has significant scientific uses primarily in pharmacology and medicinal chemistry.

  • Pain Management: Research indicates that CAY10583 may be effective in reducing pain associated with inflammatory conditions by modulating leukotriene signaling pathways .
  • Wound Healing: Its ability to enhance fibroblast activity suggests potential applications in promoting wound healing processes, particularly in diabetic models where healing is impaired .
  • Research Tool: As a selective agonist, CAY10583 serves as a valuable tool for studying BLT2 receptor biology and developing new therapeutic strategies targeting inflammatory diseases .
Chemical and Pharmacological Identity of CAY10583

Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic chemical designation for CAY10583 according to International Union of Pure and Applied Chemistry (IUPAC) conventions is 4′-{[pentanoyl(phenyl)amino]methyl}-1,1′-biphenyl-2-carboxylic acid. This nomenclature precisely defines its molecular architecture, identifying three key components: 1) a pentanoyl group (C₄H₉C=O), 2) an N-phenylamide linkage, and 3) a biphenyl carboxylic acid moiety with specific positional substitution [6] [9]. The molecular formula is C₂₅H₂₅NO₃, indicating a complex organic structure comprising 25 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and three oxygen atoms. This formula is consistent across chemical databases and analytical characterizations, with a calculated exact mass of 387.1834 g/mol and monoisotopic mass of 387.1834 g/mol [1] [9].

SMILES Notation and Canonical Representations

The Simplified Molecular-Input Line-Entry System (SMILES) provides machine-readable representations of CAY10583's structure:

  • Canonical SMILES: CCCCC(=O)N(c1ccccc1)Cc1ccc(cc1)c1ccccc1C(=O)O
  • Isomeric SMILES: CCCCC(=O)N(c1ccccc1)Cc1ccc(cc1)c1ccccc1C(=O)O [1] [9]

These notations explicitly define the molecular connectivity: a pentanoyl chain (CCCCC(=O)) attached to a secondary amine bearing both a phenyl group (N(c1ccccc1)) and a benzyl linker (Cc1ccc(cc1)). The benzyl group connects to a biphenyl system terminating in an ortho-substituted carboxylic acid (c1ccccc1C(=O)O). The International Chemical Identifier (InChI) offers a hierarchical representation:

  • InChI: InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29)
  • InChIKey: IUJTVDNJFPZYBL-UHFFFAOYSA-N [1] [9]

The InChIKey serves as a unique, hashed identifier enabling precise database searches across chemical platforms.

Physicochemical Properties

CAY10583 exhibits distinct physicochemical characteristics critical to its pharmacological behavior:

Table 1: Key Physicochemical Properties of CAY10583

PropertyValueSignificance
Molecular Weight387.18–387.47 g/molIndicates moderate size for drug-likeness
XLogP6.07Suggests high lipophilicity; impacts membrane permeability
Topological Polar Surface Area (TPSA)57.61 ŲPredicts moderate passive cellular absorption
Hydrogen Bond Acceptors4Influences solubility and protein-binding capacity
Hydrogen Bond Donors1Affects water solubility and target interactions
Rotatable Bonds9Relates to molecular flexibility and conformational adaptability
Lipinski's Rule Violations1 (LogP > 5)Indicates potential bioavailability challenges requiring formulation optimization

The elevated LogP value reflects significant hydrophobicity, aligning with its poor aqueous solubility and DMSO-based experimental formulations (solubility: 2 mg/mL in DMSO). The TPSA falls within a moderate range (57.61 Ų), suggesting potential for passive cellular uptake despite the high LogP [1] [9] [10]. These properties collectively influence its pharmacokinetic profile, necessitating specialized delivery approaches for in vivo applications.

Biological Target and Mechanism

Primary Pharmacological Target

CAY10583 functions as a potent and selective full agonist of the Leukotriene B4 Receptor Type 2 (BLT2), a G-protein-coupled receptor (GPCR) expressed in epithelial cells, keratinocytes, and immune cells. Binding studies confirm nanomolar affinity for BLT2, with high selectivity over the related receptor BLT1. This specificity enables precise modulation of BLT2-dependent pathways without cross-reactivity concerns [2] [6]. BLT2 activation triggers intracellular signaling cascades involving Gαq and Gαi proteins, leading to phospholipase C activation, intracellular calcium mobilization, and downstream kinase activation [9].

Downstream Signaling Pathways

Upon BLT2 engagement, CAY10583 initiates several physiologically relevant pathways:

  • Extracellular Signal-Regulated Kinase (ERK) Activation: Rapid phosphorylation of ERK1/2 occurs within minutes of receptor stimulation, facilitating cytoskeletal reorganization essential for cell migration [9].
  • Growth Factor Upregulation: Chronic treatment (24–48 hours) significantly increases expression of Transforming Growth Factor-beta 1 (TGF-β1) and Basic Fibroblast Growth Factor (bFGF), both critical mediators of tissue repair and extracellular matrix remodeling [10].
  • AMP-Activated Protein Kinase (AMPK) Modulation: At higher concentrations (50 μM), CAY10583 activates AMPK in hepatocytes, phosphorylating Acetyl-CoA Carboxylase (ACC). This suppresses lipogenic proteins (FAS, SREBP-1c), indicating potential metabolic effects beyond wound healing [10].

Table 2: Documented Pharmacological Effects of CAY10583

Biological SystemConcentration/DoseObserved EffectsSignaling Pathways
Primary Keratinocytes1 nM – 1 μMEnhanced migration without proliferation changes; accelerated wound closure in vitroERK phosphorylation
Diabetic Wound ModelsTopical 10 μM; IP 10 mg/kg>20% faster closure vs. controls; complete healing by day 14TGF-β1 ↑, bFGF ↑
HepG2 Hepatoma Cells50 μMAMPK/ACC phosphorylation; suppression of FAS, SREBP-1cMetabolic reprogramming
High-Fat Diet Obese Mice10 mg/kg daily × 4 weeksReduced weight gain, serum cholesterol, triglycerides; improved hepatic lipid markersAMPK activation in liver tissue

Functional Outcomes in Disease Models

  • Wound Healing: In diabetic rodent models, topical CAY10583 (10 μM) accelerates full-thickness wound closure by approximately 20% at day 8 compared to controls, achieving 100% closure by day 14. This occurs through direct enhancement of keratinocyte migration and fibroblast proliferation, critical processes in re-epithelialization [2] [10].
  • Metabolic Regulation: Systemic administration (10 mg/kg/day) in obese mice reduces body weight gain, serum triglycerides, and total cholesterol while enhancing hepatic AMPK signaling. This positions CAY10583 as a potential modulator of metabolic disorders beyond its primary dermatological applications [10].

The compound’s therapeutic efficacy stems from synergistic mechanisms: immediate receptor-mediated cytoskeletal dynamics promoting cell motility, coupled with sustained growth factor induction supporting tissue regeneration. This multi-pathway engagement makes CAY10583 a promising prototype for conditions involving impaired tissue repair, particularly diabetic ulcers.

Compound Synonyms and Identifiers

Table 3: Comprehensive Chemical Identifiers for CAY10583

Identifier TypeDesignation
Systematic Name4′-{[pentanoyl(phenyl)amino]methyl}-1,1′-biphenyl-2-carboxylic acid
Common SynonymsCAY-10583; CAY 10583; compound A (PMID:15866883)
CAS Registry Number862891-27-8
PubChem CID51529932
PubChem SID178102782
ChemDoodle InChIKeyIUJTVDNJFPZYBL-UHFFFAOYSA-N
Molecular FormulaC₂₅H₂₅NO₃

Properties

CAS Number

862891-27-8

Product Name

CAY10583

IUPAC Name

2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29)

InChI Key

IUJTVDNJFPZYBL-UHFFFAOYSA-N

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

CAY10583; CAY 10583; CAY-10583.

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.